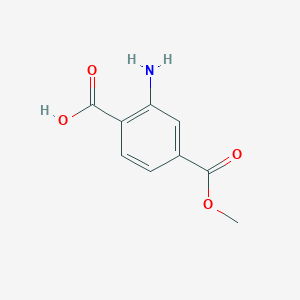

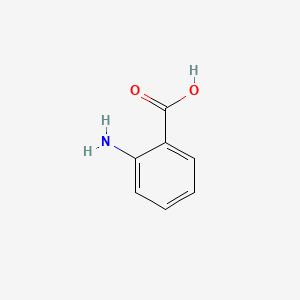

2-Amino-4-(methoxycarbonyl)benzoic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-amino-4-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLYDIFKLNALLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90537835 | |

| Record name | 2-Amino-4-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90537835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85743-02-8 | |

| Record name | 2-Amino-4-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90537835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-(methoxycarbonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Amino-4-(methoxycarbonyl)benzoic acid" properties and characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(methoxycarbonyl)benzoic acid is a chemical intermediate with the CAS number 85743-02-8. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and its primary application as a key building block in the development of novel antifungal agents.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] While extensive experimental data is not widely published, a summary of its known and predicted properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| CAS Number | 85743-02-8 | [1] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 213 °C (predicted) | [1] |

| Boiling Point | 397.7±32.0 °C (predicted) | [1] |

| pKa | 4.51±0.10 (predicted) | [1] |

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| Mass Spectrometry | MS (M+H)⁺ = 196 | [1] |

Experimental Protocols

The primary documented use of this compound is as an intermediate in the synthesis of quinazolinone-based fungal efflux pump inhibitors.[1]

Synthesis of this compound

A general method for the synthesis of this compound involves the reduction of a nitro-substituted precursor.[1]

Reaction: Hydrogenation of methyl 3-nitro-4-carboxybenzoate.

Procedure:

-

A suspension of methyl 3-nitro-4-carboxybenzoate (10.0 g, 44.4 mmol) is prepared in a 1:1 mixture of methanol and water (50 mL).

-

To this suspension, 5% Palladium on carbon (Pd/C) (4.0 g) is added as a catalyst.

-

The mixture is placed under a hydrogen atmosphere (50 psi).

-

The reaction is allowed to proceed for 16 hours.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filter cake is washed with methanol.

-

The filtrate is concentrated under reduced pressure to yield the product.

Expected Yield: Approximately 75% (6.51 g).[1]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of a class of compounds known as quinazolinone fungal efflux pump inhibitors.[1] These inhibitors are being investigated for their ability to potentiate the efficacy of existing antifungal drugs, such as fluconazole, against resistant strains of pathogenic fungi like Candida albicans and Candida glabrata.[2][3][4] The mechanism of action involves the inhibition of ABC-type efflux pumps, which are responsible for actively transporting antifungal agents out of the fungal cell, thereby conferring resistance.[2][3][4]

Synthesis and Mechanism of Action Workflow

The following diagram illustrates the role of this compound in the synthesis of quinazolinone fungal efflux pump inhibitors and their mechanism of action.

Caption: Synthesis of quinazolinone inhibitors and their mechanism of action.

Safety Information

For detailed safety information, including hazard statements and precautionary measures, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. Quinazolinone fungal efflux pump inhibitors. Part 2: In vitro structure-activity relationships of (N-methyl-piperazinyl)-containing derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinazolinone-based fungal efflux pump inhibitors. Part 1: Discovery of an (N-methylpiperazine)-containing derivative with activity in clinically relevant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinazolinone fungal efflux pump inhibitors. Part 3: (N-methyl)piperazine variants and pharmacokinetic optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

"2-Amino-4-(methoxycarbonyl)benzoic acid" CAS number

An In-depth Technical Guide to 2-Amino-4-(methoxycarbonyl)benzoic acid

CAS Number: 85743-02-8

This technical guide provides a comprehensive overview of this compound, a valuable building block in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, presenting quantitative data in structured tables and illustrating workflows and relationships with Graphviz diagrams.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid.[1] Its structure, featuring an amino group, a carboxylic acid, and a methyl ester, makes it a versatile intermediate for creating more complex molecules.[1][2] The compound typically appears as a solid.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 85743-02-8 | [3] |

| Molecular Formula | C₉H₉NO₄ | [3] |

| Molecular Weight | 195.17 g/mol | [3] |

| Physical Form | Solid | |

| Purity | ≥97% | |

| Storage Temperature | 2-8°C, Protected from light, Argon charged | |

| InChI Key | WOLYDIFKLNALLS-UHFFFAOYSA-N | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While a complete set of spectra is not available in the search results, typical spectroscopic characteristics for related aminobenzoic acids provide insight into the expected data.

Table 2: Spectroscopic Information

| Spectrum Type | Description | Source |

| ¹H NMR | A ¹H NMR spectrum in DMSO-d₆ for a related compound, 2-amino-4-methoxybenzoic acid, shows characteristic peaks for the aromatic protons, the amino group, and the methoxy group.[4][5] | [4][5] |

| IR | The infrared spectrum of aminobenzoic acids typically shows characteristic absorption bands for the amino and carboxyl groups, as well as the benzene ring.[6] | [6] |

| MS | Mass spectral analysis of a similar compound, 2-amino-4-methoxybenzoic acid, showed an (M+H)⁺ peak at 196, corresponding to its molecular weight. |

Synthesis and Experimental Protocols

The synthesis of aminobenzoic acid derivatives often involves the reduction of a corresponding nitro compound. A general procedure for the synthesis of a related compound, 2-amino-4-methoxybenzoic acid, involves the hydrogenation of 4-methoxy-2-nitrobenzoic acid.[4][5]

Experimental Protocol: Synthesis of 2-Amino-4-methoxybenzoic Acid

This protocol is adapted from the synthesis of a structurally similar compound and serves as a representative example.[4][5]

-

Dissolution: Dissolve 4-methoxy-2-nitrobenzoic acid (e.g., 3 g, 16.4 mmol) in methanol (80 mL).[4][5]

-

Catalyst Addition: Add a 10% palladium on carbon catalyst (e.g., 300 mg) to the solution.[4][5]

-

Hydrogenation: Carry out the hydrogenation reaction at room temperature and atmospheric pressure for 18 hours.[4][5]

-

Filtration: Upon completion, filter the reaction mixture through celite to remove the palladium catalyst.[4][5]

-

Concentration: Concentrate the filtrate to dryness under reduced pressure to yield the final product.[4][5]

Caption: General workflow for the synthesis of an aminobenzoic acid derivative.

Applications in Research and Drug Development

This compound and its analogs are valuable intermediates in the synthesis of a variety of chemical compounds, including pharmaceuticals and agrochemicals.[7] Their utility stems from the presence of multiple reactive functional groups that allow for further chemical modifications.

-

Pharmaceutical Intermediates: These compounds are key building blocks in the synthesis of various pharmaceutical agents.[1][7] For instance, related structures are used in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]

-

Peptide Synthesis: Unnatural amino acids like 2-Amino-4-bromobenzoic acid, a related compound, are incorporated into peptides to enhance their pharmacological properties, such as increased stability and receptor affinity.[8]

-

Specialty Chemicals: They also serve as precursors for the production of dyes, pigments, and polymers.[7]

Caption: Logical relationships of applications for aminobenzoic acid analogs.

Safety and Handling

Proper safety precautions are essential when handling this compound and related compounds. It is important to consult the Safety Data Sheet (SDS) for detailed information.[9][10]

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation[3] |

| H319 | Causes serious eye irritation[3] |

| H335 | May cause respiratory irritation[3] |

General Handling Precautions:

-

Use in a well-ventilated area.[9]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[9]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]

-

Wash hands and any exposed skin thoroughly after handling.[9]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

Caption: A logical workflow for the safe handling of chemical compounds.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-(4-Methoxybenzoyl)benzoic Acid | Research Chemical [benchchem.com]

- 3. This compound | C9H9NO4 | CID 13349386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. 2-AMINO-4-METHOXY-BENZOIC ACID | 4294-95-5 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Cas 4294-95-5,2-AMINO-4-METHOXY-BENZOIC ACID | lookchem [lookchem.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-(methoxycarbonyl)benzoic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4-(methoxycarbonyl)benzoic acid, a valuable building block in medicinal chemistry and drug discovery. The document details synthetic pathways, experimental protocols, and the pharmacological relevance of its derivatives, presenting quantitative data in structured tables and visualizing workflows and pathways using Graphviz.

Introduction

This compound, also known as 4-carbomethoxy-anthranilic acid, is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The anthranilic acid scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This guide will focus on the practical synthesis of the title compound and explore the potential of its derivatives in the development of novel therapeutics.

Synthesis of this compound

The most viable synthetic route to this compound involves a two-step process starting from dimethyl 2-nitroterephthalate. This pathway is advantageous due to the commercial availability of the starting material and the generally high yields of the individual steps.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Step 1: Catalytic Hydrogenation of Dimethyl 2-nitroterephthalate

The first step involves the reduction of the nitro group of dimethyl 2-nitroterephthalate to an amino group. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.

A detailed experimental protocol for this step is provided below, based on established industrial methods.[1]

Experimental Protocol: Synthesis of Dimethyl 2-aminoterephthalate

-

Materials:

-

Dimethyl 2-nitroterephthalate

-

Isopropanol (solvent)

-

Noble metal catalyst (e.g., 5% Pd/C)

-

Hydrogen gas

-

-

Procedure:

-

In a hydrogenation kettle, dissolve dimethyl 2-nitroterephthalate in isopropanol.

-

Add the catalyst to the solution.

-

Introduce hydrogen gas into the kettle.

-

Maintain the reaction at a temperature of 80-100°C and a pressure of 0.3-2.5 MPa.

-

After the reaction is complete (monitored by a suitable method, e.g., TLC or HPLC), cool the mixture.

-

The product, dimethyl 2-aminoterephthalate, is obtained through cooling, centrifugation, and drying.

-

-

Quantitative Data:

Table 1: Quantitative Data for the Synthesis of Dimethyl 2-aminoterephthalate

| Parameter | Value |

| Starting Material | Dimethyl 2-nitroterephthalate |

| Product | Dimethyl 2-aminoterephthalate |

| Catalyst | Noble metal (e.g., 5% Pd/C) |

| Solvent | Isopropanol |

| Temperature | 80-100 °C |

| Pressure | 0.3-2.5 MPa |

| Conversion Rate | 100% |

| Product Purity (HPLC) | ≥ 99% |

| Yield | ≥ 95% |

Step 2: Selective Monohydrolysis of Dimethyl 2-aminoterephthalate

The second and final step is the selective hydrolysis of one of the two methyl ester groups of dimethyl 2-aminoterephthalate to yield the desired this compound. This selective transformation can be challenging, as hydrolysis can often lead to a mixture of the starting diester, the desired mono-acid, and the di-acid. A highly efficient method for the selective monohydrolysis of symmetric diesters has been developed, which can be adapted for this synthesis.[2][3]

Experimental Protocol: Selective Monohydrolysis of Dimethyl 2-aminoterephthalate

-

Materials:

-

Dimethyl 2-aminoterephthalate

-

Tetrahydrofuran (THF)

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 0.25 M)

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Sodium sulfate (Na₂SO₄) for drying

-

-

Procedure:

-

Dissolve dimethyl 2-aminoterephthalate in a mixture of THF and water at 0°C.

-

Slowly add a diluted aqueous NaOH solution (1.0-1.2 equivalents) to the stirred mixture at 0°C.

-

Monitor the reaction progress by a suitable method (e.g., TLC) until the starting diester is consumed.

-

Upon completion, acidify the reaction mixture with HCl at 0°C.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by a suitable method, such as column chromatography on silica gel.

-

Table 2: General Quantitative Data for Selective Monohydrolysis of Symmetric Diesters

| Parameter | Details |

| Reaction Type | Selective Monohydrolysis |

| Reagents | THF, aqueous NaOH |

| Temperature | 0 °C |

| Reaction Time | 30-60 minutes (typical) |

| Yield | High to near-quantitative (reported for other symmetric diesters) |

Derivatives of this compound and Their Applications in Drug Development

The core structure of this compound offers multiple points for chemical modification, including the amino group, the carboxylic acid, and the aromatic ring. These modifications can lead to a diverse library of derivatives with a wide range of biological activities.

Caption: Potential sites for derivatization of this compound.

Derivatives of the closely related anthranilic acid have shown significant promise in various therapeutic areas:

-

Anti-inflammatory and Analgesic Agents: N-acylated and N-arylated anthranilic acid derivatives have been extensively studied for their anti-inflammatory and analgesic properties.[4] These compounds often act by inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.

-

Anticancer Agents: Certain anthranilic acid derivatives have demonstrated potent anticancer activity. For instance, 2-methoxy-4-amino-5-ethylsulfonylbenzoic acid is an important intermediate in the synthesis of the antipsychotic drug amisulpride, which has also been investigated for its potential in cancer therapy.[5][6] The mechanisms of action for these anticancer agents can be diverse, including the inhibition of key signaling pathways involved in cell proliferation and survival.

While specific signaling pathway data for derivatives of this compound is not extensively available in the public domain, the general mechanisms of action for anthranilic acid-based drugs often involve the modulation of inflammatory or proliferative signaling cascades.

Caption: General signaling pathways potentially modulated by anthranilic acid derivatives.

Data Presentation

The following table summarizes the key chemical and physical properties of this compound.

Table 3: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 85743-02-8 |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| Appearance | Solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Conclusion

This technical guide has outlined a robust and efficient synthetic route for the preparation of this compound. The detailed experimental protocols and tabulated quantitative data provide a solid foundation for researchers to synthesize this valuable intermediate. Furthermore, the exploration of its derivatives and their potential applications in drug development highlights the importance of this compound in medicinal chemistry. The provided visualizations of the synthetic workflow, derivatization possibilities, and relevant signaling pathways offer a clear and concise overview for professionals in the field. Further research into the specific biological activities of novel derivatives of this compound is warranted and holds the potential for the discovery of new therapeutic agents.

References

- 1. CN106045868A - Method for producing dimethyl aminoterephthalate through catalytic hydrogenation - Google Patents [patents.google.com]

- 2. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]

- 3. Highly efficient selective monohydrolysis of symmetric diesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

The Multifaceted Biological Activities of 2-Amino-4-(methoxycarbonyl)benzoic Acid Analogues: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the diverse biological activities exhibited by analogues of 2-Amino-4-(methoxycarbonyl)benzoic acid. The following sections detail the quantitative biological data, experimental methodologies for key assays, and the underlying signaling pathways associated with these compounds, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Quantitative Biological Activity Data

The analogues of this compound and related benzoic acid derivatives have been investigated for a wide array of therapeutic applications. The biological activities are summarized below, with quantitative data presented for comparative analysis.

Carbonic Anhydrase and Acetylcholinesterase Inhibition

A series of novel methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives were synthesized and evaluated for their potential in treating Alzheimer's disease by targeting human carbonic anhydrases (hCAs) and acetylcholinesterase (AChE).[1]

| Compound | Target | Ki (nM)[1] |

| 6c (1,3-dimethyldihydropyrimidine-2,4-(1H,3H)-dione-substituted) | hCA I | 33.00 ± 0.29 |

| 6e (cyclohexanone-substituted) | hCA II | 18.78 ± 0.09 |

| 6f (2,2-dimethyl-1,3-dioxan-4-one-substituted) | AChE | 13.62 ± 0.21 |

VLA-4 Antagonism

Benzoic acid derivatives have been synthesized and identified as potent antagonists of Very Late Antigen-4 (VLA-4), a key mediator in inflammatory processes.[2]

| Compound | Target | IC50 (nM)[2] |

| 12l | VLA-4 | 0.51 |

Cytotoxic Activity in Cancer Cell Lines

Derivatives of 2-amino-1,4-naphthoquinone-benzamide, which share a common structural motif with the topic compounds, have demonstrated significant cytotoxic effects against various cancer cell lines.[3]

| Compound | Cell Line | IC50 (µM)[3] |

| 5e | MDA-MB-231 (Breast Cancer) | Data not specified, but noted as most potent |

| 5e | SUIT-2 (Pancreatic Cancer) | Data not specified, but noted as most potent |

| 5e | HT-29 (Colon Cancer) | Data not specified, but noted as most potent |

| Cisplatin (Control) | MDA-MB-231 (Breast Cancer) | Synthesized compounds were more potent |

| Cisplatin (Control) | SUIT-2 (Pancreatic Cancer) | Synthesized compounds were less potent |

| Cisplatin (Control) | HT-29 (Colon Cancer) | Most synthesized compounds were more potent |

Novel anthraquinone-based benzenesulfonamide analogues have also been evaluated for their anti-proliferative activity against several cancer cell lines.[4]

| Compound | Cell Line | Condition | IC50 (µM)[4] |

| 5c | MDA-MB-231 | Normoxic | 48.10 ± 3.23 |

| 5c | MDA-MB-231 | Hypoxic | 46.23 ± 3.93 |

| 5c | MCF-7 | Normoxic | 34.33 ± 2.85 |

| 5c | MCF-7 | Hypoxic | 28.12 ± 1.72 |

| 5c | HepG2 | Normoxic | 61.36 ± 5.75 |

| 5c | HepG2 | Hypoxic | 69.43 ± 5.16 |

| Staurosporine (Control) | MDA-MB-231 | Normoxic | 10.30 ± 0.51 |

| Staurosporine (Control) | MDA-MB-231 | Hypoxic | 10.55 ± 0.84 |

| Staurosporine (Control) | MCF-7 | Normoxic | 7.81 ± 0.59 |

| Staurosporine (Control) | MCF-7 | Hypoxic | 7.65 ± 0.73 |

| Staurosporine (Control) | HepG2 | Normoxic | 18.71 ± 1.45 |

| Staurosporine (Control) | HepG2 | Hypoxic | 17.78 ± 0.97 |

Detailed Experimental Protocols

Carbonic Anhydrase and Acetylcholinesterase Inhibition Assays

The inhibitory activities of the synthesized methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives against hCA I, hCA II, and AChE were determined using in vitro direct enzymatic tests.[1] The specific protocols are detailed below:

Human Carbonic Anhydrase (hCA) Inhibition Assay:

-

Enzyme Source: Purified human carbonic anhydrase isoenzymes I and II.

-

Substrate: 4-nitrophenyl acetate.

-

Method: The assay measures the esterase activity of the CA isoenzymes. The rate of 4-nitrophenol formation, resulting from the hydrolysis of the substrate, is monitored spectrophotometrically at 400 nm.

-

Procedure:

-

A solution of the enzyme in Tris-SO4 buffer (pH 7.4) is prepared.

-

The test compound, dissolved in DMSO, is added to the enzyme solution and pre-incubated.

-

The reaction is initiated by the addition of the substrate.

-

The change in absorbance is recorded over time.

-

The inhibition constant (Ki) is calculated by plotting the substrate concentration versus the initial velocity of the reaction in the presence and absence of the inhibitor.

-

Acetylcholinesterase (AChE) Inhibition Assay:

-

Enzyme Source: Commercially available acetylcholinesterase from electric eel.

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Method: This assay is based on the Ellman's method. AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is measured spectrophotometrically at 412 nm.

-

Procedure:

-

The enzyme solution is prepared in a phosphate buffer (pH 8.0).

-

The test compound and DTNB are added to the enzyme solution.

-

The mixture is incubated for a specified period.

-

The reaction is started by the addition of the substrate, ATCI.

-

The absorbance is measured at 412 nm at regular intervals.

-

The percentage of inhibition is calculated, and the Ki value is determined from dose-response curves.

-

VLA-4 Antagonist Activity Assay

The inhibitory activity of the benzoic acid derivatives against VLA-4 was determined using a cell-based adhesion assay.[2]

-

Cell Line: A cell line expressing VLA-4 (e.g., Jurkat cells).

-

Ligand: Vascular cell adhesion molecule-1 (VCAM-1).

-

Method: The assay measures the ability of the test compounds to inhibit the adhesion of VLA-4 expressing cells to immobilized VCAM-1.

-

Procedure:

-

Microtiter plates are coated with VCAM-1.

-

VLA-4 expressing cells are fluorescently labeled (e.g., with calcein-AM).

-

The labeled cells are pre-incubated with various concentrations of the test compounds.

-

The cell-compound mixture is then added to the VCAM-1 coated plates and incubated.

-

Non-adherent cells are washed away.

-

The fluorescence of the adherent cells is measured using a fluorescence plate reader.

-

The IC50 value is calculated from the dose-response curve.

-

Cytotoxicity Assay (MTT Assay)

The cytotoxic activities of the 2-amino-1,4-naphthoquinone-benzamide derivatives were evaluated against MDA-MB-231, SUIT-2, and HT-29 cancer cell lines using the MTT assay.[3]

-

Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Method: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the MTT solution is added to each well and incubated for a few hours.

-

The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

-

Signaling Pathways and Mechanisms of Action

Inhibition of TNFα/NFκB and iNOS/NO Pathways in Bladder Cancer

An aminobenzoic acid derivative, DAB-1, has been shown to inhibit tumor growth and metastasis in murine models of bladder cancer by targeting chronic inflammation.[5] The proposed mechanism involves the inhibition of the TNFα/NFκB and iNOS/NO signaling pathways.

References

- 1. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

"2-Amino-4-(methoxycarbonyl)benzoic acid" as a building block in organic synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(methoxycarbonyl)benzoic acid is a valuable bifunctional building block in organic synthesis, possessing amino, carboxylic acid, and methyl ester functionalities. This unique arrangement of reactive groups on an aromatic scaffold makes it a versatile precursor for the synthesis of a variety of complex molecules, particularly heterocyclic compounds with significant biological and pharmaceutical activities. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on practical experimental details for laboratory use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and purification.

| Property | Value |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| CAS Number | 85743-02-8 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 113-117 °C |

| Solubility | Slightly soluble in Chloroform and Methanol |

| pKa | (Predicted) |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-methyl-3-nitrobenzoic acid. The first step involves the esterification of the carboxylic acid, followed by the reduction of the nitro group to an amine.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Esterification of 3-Amino-4-methylbenzoic Acid (Model Reaction)

-

Materials: 3-Amino-4-methylbenzoic acid (1.0 eq), Anhydrous Methanol (approx. 25 mL per 1 g of acid), Thionyl chloride (2.2 eq).

-

Procedure:

-

Dissolve 3-amino-4-methylbenzoic acid in anhydrous methanol in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.

-

Slowly add thionyl chloride dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Carefully add the residue to ice water and neutralize the solution to a pH of ~7.5 with a saturated aqueous solution of sodium bicarbonate.[1]

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the methyl ester.

-

Step 2: Reduction of a Nitroarene (General Procedure)

The following is a general and effective method for the reduction of an aromatic nitro group to an amine.

-

Materials: Methyl 4-methyl-3-nitrobenzoate (1.0 eq), Methanol (approx. 30 mL per 1 g of ester), 10% Palladium on carbon (Pd/C) or Raney Nickel (approx. 5% by weight of the starting material), Hydrogen gas.

-

Procedure:

-

Dissolve the nitro-ester in methanol in a hydrogenation vessel.

-

Add the catalyst to the solution.

-

Place the mixture in a hydrogenation apparatus (e.g., a Parr shaker).

-

Purge the system with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas to a pressure of 40-50 psi.

-

Stir the reaction mixture vigorously at room temperature for 8-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

-

Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.[1]

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

-

Application in the Synthesis of Heterocycles: Quinazolin-4(3H)-ones

This compound is an excellent precursor for the synthesis of substituted quinazolin-4(3H)-ones, a class of heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] The general synthetic strategy involves the condensation of the aminobenzoic acid with a suitable reagent to form the pyrimidinone ring.

General Reaction Scheme for Quinazolinone Synthesis

References

The Pivotal Role of 2-Amino-4-(methoxycarbonyl)benzoic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(methoxycarbonyl)benzoic acid, a derivative of the versatile anthranilic acid scaffold, represents a significant starting point in the synthesis of a diverse array of biologically active compounds. While not extensively studied as an independent therapeutic agent, its strategic functional group arrangement—a nucleophilic amine, a carboxylic acid, and a methyl ester—renders it a valuable building block in medicinal chemistry. This technical guide delves into the synthesis, derivatization, and therapeutic potential of compounds originating from this core structure, providing detailed experimental methodologies, quantitative biological data, and visual representations of relevant pathways and workflows.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₄ | --INVALID-LINK-- |

| Molecular Weight | 195.17 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 85743-02-8 | --INVALID-LINK-- |

| Physical Description | Solid | --INVALID-LINK-- |

| Storage Temperature | 2-8°C, Protected from light | --INVALID-LINK-- |

Synthesis of Bioactive Derivatives

The chemical versatility of this compound allows for its derivatization into a multitude of compound classes with significant therapeutic potential. The primary reaction handles are the amino and carboxylic acid groups, enabling the formation of amides, esters, and heterocyclic systems.

General Synthetic Workflow for Amide Derivatives

A common synthetic route involves the acylation of the amino group, followed by further modifications. This workflow is a cornerstone for creating libraries of N-substituted anthranilates for biological screening.

The Untapped Potential of 2-Amino-4-(methoxycarbonyl)benzoic Acid in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-(methoxycarbonyl)benzoic acid is a structurally intriguing aromatic compound with the potential for diverse applications in drug discovery. While direct pharmacological data on this specific molecule is limited in the public domain, its core scaffold is present in a variety of bioactive molecules, suggesting its utility as a key building block or starting material for the synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of the potential applications of this compound by examining the established biological activities of its structural analogs. We will explore its potential as a scaffold for developing antimycobacterial agents, kinase inhibitors, and modulators of key signaling pathways. This document also includes detailed experimental protocols for the synthesis and biological evaluation of related compounds, which can be adapted for the investigation of novel derivatives of this compound.

Introduction: The Promise of a Versatile Scaffold

The anthranilic acid moiety is a well-established pharmacophore in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates. The specific substitution pattern of this compound, featuring both an amino and a methoxycarbonyl group, offers unique opportunities for chemical modification and the exploration of diverse chemical spaces. Its bifunctional nature allows for the introduction of various pharmacophoric features, making it an attractive starting point for the design of new drugs targeting a wide range of diseases.

This guide will delve into the potential therapeutic areas where this compound and its derivatives could make a significant impact, drawing parallels from the known biological activities of structurally related compounds.

Potential Therapeutic Applications

Based on the pharmacological profiles of its analogs, this compound holds promise in the following therapeutic areas:

Antimicrobial Agents

Derivatives of aminobenzoic acids have shown significant potential as antimicrobial agents. For instance, a series of 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates have been synthesized and evaluated for their antimycobacterial activity. Several of these compounds exhibited potent activity against Mycobacterium avium subsp. paratuberculosis and M. intracellulare, outperforming standard drugs like ciprofloxacin.[1][2] This suggests that the aminobenzoic acid core can be functionalized to develop novel treatments for mycobacterial infections.

Kinase Inhibitors for Oncology and Virology

The aminobenzoic acid scaffold has been successfully employed in the design of kinase inhibitors. Notably, 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids have been identified as potent inhibitors of Casein Kinase 2, Alpha (CSNK2A), a key enzyme implicated in cancer and viral infections, including SARS-CoV-2.[3] The benzoic acid moiety in these inhibitors plays a crucial role in binding to the target protein. This highlights the potential of this compound as a starting point for the development of novel kinase inhibitors.

Modulation of Cell Signaling Pathways

Aberrant cell signaling is a hallmark of many diseases, including cancer. The Hedgehog (Hh) signaling pathway is a critical regulator of cell growth and differentiation, and its dysregulation is linked to various malignancies. A series of 2-methoxybenzamide derivatives have been developed as potent inhibitors of the Hh pathway by targeting the Smoothened (Smo) receptor.[4] The structural similarity of this compound to the core of these inhibitors suggests its potential as a scaffold for developing new modulators of this and other critical signaling pathways.

Anti-inflammatory and Analgesic Agents

Structurally related compounds, such as methyl 2-amino-4-methylbenzoate, are utilized as intermediates in the synthesis of analgesics and anti-inflammatory drugs.[5] This historical application of similar scaffolds underscores the potential of this compound derivatives in the development of new treatments for pain and inflammation.

Quantitative Data from Structurally Related Compounds

To provide a tangible basis for the potential of this compound, the following tables summarize quantitative data from studies on its structural analogs.

Table 1: Antimycobacterial Activity of Benzoate Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 2-hydroxy-3-[2-(2,6-dimethoxyphenoxy)ethylamino]-propyl 4-(butoxycarbonylamino)benzoate hydrochloride | M. avium subsp. paratuberculosis | < 0.25 | [1][2] |

| 2-hydroxy-3-[2-(4-methoxyphenoxy)ethylamino]-propyl 4-(butoxycarbonylamino)benzoate hydrochloride | M. avium subsp. paratuberculosis | 0.5 | [1][2] |

| 2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]-propyl 4-(butoxycarbonylamino)benzoate hydrochloride | M. avium subsp. paratuberculosis | 1 | [1][2] |

| Ciprofloxacin (Standard) | M. avium subsp. paratuberculosis | 2 | [1][2] |

Table 2: Kinase Inhibition Profile of a Pyrazinylbenzoic Acid Derivative

| Compound | Target Kinase | IC50 (nM) | Reference |

| 6-isopropoxyindole analogue of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid | CSNK2A | < 10 | [3] |

Table 3: Hedgehog Pathway Inhibition by a Methoxybenzamide Derivative

| Compound | Assay | IC50 (nM) | Reference |

| Compound 21 (a 2-methoxybenzamide derivative) | Hedgehog Pathway Inhibition | 20 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, which can be adapted for the synthesis and evaluation of novel derivatives of this compound.

General Synthesis of Aminobenzoic Acid Derivatives

This protocol describes a general method for the synthesis of amide derivatives from an aminobenzoic acid precursor, which can be adapted for this compound.

Workflow for Amide Synthesis

Caption: General workflow for the synthesis of amide derivatives.

Procedure:

-

A solution of the substituted benzoic acid (1 eq.) in thionyl chloride (excess) is refluxed for 3 hours.

-

The excess thionyl chloride is removed under reduced pressure to yield the crude acyl chloride.

-

The acyl chloride is dissolved in an appropriate solvent such as dimethylformamide (DMF).

-

To this solution, the desired amine (1.1 eq.) and a base like triethylamine (1.2 eq.) are added.

-

The reaction mixture is stirred at room temperature overnight.

-

The product is isolated by extraction and purified by column chromatography.

Antimycobacterial Susceptibility Testing

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against mycobacteria.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Procedure:

-

The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Two-fold serial dilutions of the compounds are prepared in a 96-well microtiter plate using an appropriate culture medium (e.g., Middlebrook 7H9 broth).

-

A standardized inoculum of the mycobacterial strain is prepared and added to each well.

-

The plates are incubated at the optimal growth temperature for the specific mycobacterial species for a defined period (e.g., 7-14 days).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.

Kinase Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase.

Workflow for Kinase Inhibition Assay

Caption: General workflow for a kinase inhibition assay.

Procedure:

-

The kinase, its specific substrate, and ATP are combined in an assay buffer.

-

The test compound is added to the reaction mixture at various concentrations.

-

The reaction is initiated and allowed to proceed for a set time at a controlled temperature.

-

The reaction is stopped, and the amount of product (phosphorylated substrate) is quantified using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence polarization, or ELISA).

-

The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

While direct biological data for this compound is currently sparse, the evidence from its structural analogs strongly suggests its potential as a valuable scaffold in drug discovery. Its synthetic tractability and the proven bioactivity of related compounds in diverse therapeutic areas, including infectious diseases, oncology, and inflammation, make it a compelling starting point for novel drug design and development programs.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of derivatives of this compound. High-throughput screening against a panel of relevant biological targets, guided by the insights presented in this guide, could unlock the full therapeutic potential of this promising chemical entity. The detailed experimental protocols provided herein offer a solid foundation for initiating such a research endeavor.

References

- 1. Synthesis and Biological Evaluation of 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(Alkoxycarbonyl)amino]benzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

A Technical Guide to the Structure-Activity Relationship of Anthranilic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthranilic acid, a derivative of benzoic acid with an amino group at the ortho position, serves as a valuable scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and insecticidal properties. This technical guide focuses on the structure-activity relationships (SAR) of anthranilic acid analogs, with a particular interest in the core structure of 2-amino-4-(substituted)benzoic acids. While specific and extensive SAR studies on "2-Amino-4-(methoxycarbonyl)benzoic acid" are not widely published, this document synthesizes findings from research on related anthranilic acid derivatives to provide insights into the key structural features governing their biological effects.

Core Structure and Numbering

The foundational structure for this guide is anthranilic acid. The numbering of the benzene ring is crucial for discussing the position of various substituents.

Caption: Numbering of the anthranilic acid scaffold.

Quantitative Structure-Activity Relationship Data

The following tables summarize the biological activities of various anthranilic acid derivatives, providing a basis for understanding their SAR.

Table 1: Cytotoxicity of 4-Substituted Benzenesulfonamides of Anthranilic Acid [1]

| Compound | 4'-Substituent (X) | Cell Line | IC50 (µg/mL) |

| 5 | NO2 | MOLT-3 | 15.71 |

| 7 | CH3 | MOLT-3 | 32.88 |

| 8 | Cl | MOLT-3 | 33.96 |

Table 2: Anti-inflammatory Activity of N-Substituted Anthranilic Acid Derivatives [2]

| Compound | Modification | Anti-inflammatory Activity (%) | ED50 (mg/kg) |

| 5 | N-phenyl substituted | 51.05 | 51.05 |

| Phenylbutazone (Control) | - | 47.23 | - |

Table 3: Antitubercular Activity and Physicochemical Properties of Anthranilic Acid Derivatives [3]

| Compound | Modification | logD | Plasma Protein Binding (%) |

| 1 | N-(3,4-dichlorobenzoyl) | 2.54 - 4.10 | High |

| 2 | N-(3,4-dichlorobenzoyl) | 2.54 - 4.10 | High |

| 12 | Acylsulfonamide derivative | 2.54 - 4.10 | High |

| 16 | N-Boc protected | 2.54 - 4.10 | High |

| 18 | Pyrazole introduction | Decreased lipophilicity | High |

Structure-Activity Relationship Analysis

Based on the available data, several key SAR trends for anthranilic acid derivatives can be identified:

-

Substitution at the 4-Position: The nature of the substituent at the 4-position of the benzoic acid ring significantly influences cytotoxicity. Electron-withdrawing groups, such as a nitro group (NO2), have been shown to enhance cytotoxic activity against MOLT-3 cells compared to electron-donating (CH3) or halogen (Cl) substituents.[1]

-

N-Substitution: Modification of the amino group is a common strategy to modulate the biological activity of anthranilic acid. N-phenyl substitution has been associated with potent anti-inflammatory effects.[2] The introduction of bulky and hydrophobic substituents on the nitrogen, such as in antitubercular agents, is often preferred for activity.[3]

-

Carboxylic Acid Group Modification: The carboxylic acid moiety is a critical feature. Its bioisosteric replacement with groups like tetrazoles or its conversion to acylsulfonamides can be explored to modulate physicochemical properties and biological activity.[3] However, for some activities, such as antitubercular effects, the carboxylic acid itself is crucial for the mechanism of action, which may involve intrabacterial acidification.[3]

-

Impact of Halogenation: The introduction of halogens, particularly larger halogens, can correlate with an increase in biological activity, as observed in some series of anthranilic acid derivatives.[3]

Caption: SAR flowchart for anthranilic acid derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. Below are representative protocols for the synthesis and biological evaluation of anthranilic acid derivatives.

General Synthesis of N-Substituted Anthranilic Acid Derivatives[2]

-

Bromination of Anthranilic Acid: Anthranilic acid is reacted with bromine to yield 5-bromoanthranilic acid.

-

N-Alkylation: The resulting 5-bromoanthranilic acid is reacted with ethyl chloroacetate to produce 5-bromo-N-(ethylanthranilic) acid.

-

Reaction with Semicarbazide: The product from the previous step is reacted with semicarbazide hydrochloride to yield 5-Bromo-N-(semicarbazido carbonyl methyl) anthranilic acid.

-

Cyclization/Dehydration: The final compound is obtained through dehydration with sulfuric acid, affording 5-Bromo-N-(2'-amino-1',3',4'-oxadiazol-5,'-ylmethyl) anthranilic acid.

Cytotoxicity Assay (MTT Method)[4]

-

Cell Seeding: Human cancer cell lines (e.g., A549, Bel7402, HCT-8) are seeded into 96-well plates at an appropriate density and incubated to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Caption: Workflow for a typical MTT cytotoxicity assay.

Conclusion

The anthranilic acid scaffold is a versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of substitutions at the nitrogen and the 4-position of the benzene ring, as well as modifications of the carboxylic acid group. While a comprehensive SAR study specifically for this compound is lacking in the public domain, the principles derived from related analogs provide a strong foundation for the rational design and optimization of new compounds based on this core structure. Future research should aim to systematically explore the chemical space around this specific molecule to unlock its full therapeutic potential.

References

Technical Guide: Solubility Profile of 2-Amino-4-(methoxycarbonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Amino-4-(methoxycarbonyl)benzoic acid. Due to the limited availability of direct quantitative data for this specific molecule, this guide combines qualitative information with quantitative data from structurally analogous compounds to offer a robust profile. It includes detailed experimental protocols for solubility determination and visual diagrams of key workflows relevant to its synthesis and analysis.

Introduction to this compound

This compound, with the molecular formula C₉H₉NO₄, is an organic compound that belongs to the class of aminobenzoic acid derivatives.[1] Its structure, featuring an amino group, a carboxylic acid group, and a methoxycarbonyl group attached to a benzene ring, imparts a degree of polarity and the capacity for hydrogen bonding. These characteristics are key determinants of its solubility in various solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, purification, formulation development, and assessing its potential role in pharmaceutical contexts.

Solubility Profile

For a more practical understanding, the following table presents quantitative solubility data for a closely related and structurally similar compound, 4-Aminobenzoic acid (p-Aminobenzoic acid, PABA). This data serves as a valuable proxy for estimating the solubility behavior of this compound.

Table 1: Quantitative Solubility of Structurally Similar Compound: 4-Aminobenzoic Acid

| Solvent | Temperature (°C) | Solubility (mg/L) | Reference |

| Water | 25 | 5,390 | [2] |

| Water | 30 | 6,110 | [2][3] |

| Boiling Water | 100 | 1 g in 90 mL | [2] |

| Ethanol | - | 1 g in 8 mL | [2] |

| Ether | - | 1 g in 60 mL | [2] |

| Ethyl Acetate | - | Soluble | [2] |

| Glacial Acetic Acid | - | Soluble | [2] |

| Benzene | - | Slightly Soluble | [2] |

| Petroleum Ether | - | Practically Insoluble | [2] |

Factors Influencing Solubility:

-

pH: The solubility of aminobenzoic acids is highly dependent on pH.[4][5] In acidic solutions, the amino group is protonated, and in alkaline solutions, the carboxylic acid group is deprotonated, both of which generally increase aqueous solubility.[6]

-

Temperature: For most solid solutes, solubility in liquid solvents increases with temperature.[5]

-

Solvent Polarity: Polar solvents are expected to be more effective at solvating this polar molecule.

Experimental Protocols

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound and is highly recommended for obtaining accurate data for this compound.[7][8]

Detailed Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, phosphate buffer)

-

Glass vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Calibrated pH meter (for aqueous solutions)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-determined volume of the solvent in a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.[7]

-

Equilibration: Seal the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[9] The agitation time should be determined experimentally to find the point at which the concentration of the dissolved compound no longer changes.[10]

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at the same temperature to let the excess solid settle.[10] Then, carefully separate the saturated solution from the undissolved solid. This can be achieved by either:

-

Centrifugation: Centrifuge the vials at high speed to pellet the excess solid.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a filter (e.g., a 0.45 µm PTFE or PVDF filter) to remove any undissolved particles. Adsorption of the compound to the filter should be checked and accounted for.[4]

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[9]

-

A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[9]

-

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by accounting for the dilution factor.

-

Verification (for aqueous solutions): Measure the pH of the saturated solution at the end of the experiment, as it is a critical parameter for ionizable compounds.[7]

Visualizations: Workflows and Relationships

The following diagrams illustrate key processes relevant to the study of this compound.

References

- 1. This compound | C9H9NO4 | CID 13349386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ec.europa.eu [ec.europa.eu]

- 4. pharmatutor.org [pharmatutor.org]

- 5. solubility experimental methods.pptx [slideshare.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. tandfonline.com [tandfonline.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

An In-depth Technical Guide on the Stability and Degradation of 2-Amino-4-(methoxycarbonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental stability and degradation data for 2-Amino-4-(methoxycarbonyl)benzoic acid is limited in publicly available literature. This guide synthesizes information from studies on structurally similar compounds, including aminobenzoic acids and their esters, to provide a comprehensive framework for understanding its potential stability profile and for designing appropriate analytical studies.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its chemical stability and degradation pathways is crucial for ensuring its quality, safety, and efficacy in its intended applications. This technical guide provides an overview of the potential stability challenges and degradation mechanisms of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Furthermore, it outlines detailed experimental protocols for conducting forced degradation studies and provides visual representations of potential degradation pathways and experimental workflows.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is essential for designing and interpreting stability and degradation studies.

| Property | Value |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| Appearance | Solid |

| Storage Conditions | Keep in dark place, Inert atmosphere, 2-8°C[1] |

Potential Degradation Pathways

Based on the functional groups present in this compound (an aromatic amine, a methyl ester, and a carboxylic acid), several degradation pathways can be anticipated.

Hydrolysis

The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 2-amino-terephthalic acid and methanol. The rate of hydrolysis is influenced by pH and the presence of co-solvents[2]. While the predicted hydrolysis time for the related compound methyl 2-aminobenzoate is in the range of several months to years under neutral conditions, this can be accelerated under stress conditions[3].

Oxidation

The aromatic amino group is prone to oxidation, which can be initiated by atmospheric oxygen, oxidizing agents, light, and metal ions. Oxidation of aromatic amines can lead to the formation of a complex mixture of colored degradation products, including nitroso and nitro derivatives, as well as dimers and polymers[3][4][5].

Photodegradation

Aromatic compounds containing amino and carboxylic acid functionalities are often susceptible to photodegradation upon exposure to ultraviolet (UV) light. For related aminobenzoic acids, photodegradation can involve complex pathways, including polymerization and oxidation of the amino group to a nitro group, followed by hydroxylation[6]. The pH of the medium can significantly impact the rate and pathway of photodegradation[7].

Thermal Degradation

At elevated temperatures, aminobenzoic acids can undergo decarboxylation, leading to the loss of carbon dioxide from the carboxylic acid group[8][9]. Sublimation may also occur at temperatures below the melting point[9]. The remaining aromatic structure may further fragment at higher temperatures[8].

A summary of the potential degradation of this compound under different stress conditions is provided in Table 2.

| Stress Condition | Potential Degradation Pathway | Potential Degradation Products |

| Acidic/Basic Hydrolysis | Ester Hydrolysis | 2-amino-terephthalic acid, Methanol |

| **Oxidation (e.g., H₂O₂) ** | Oxidation of the amino group | Nitroso derivatives, Nitro derivatives, Dimerization/Polymerization products |

| Photolysis (UV light) | Photodegradation | Polymerization products, Oxidized derivatives (e.g., nitro derivatives) |

| Thermal | Decarboxylation | 4-(methoxycarbonyl)aniline, Carbon dioxide |

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule[10]. The following are detailed protocols for subjecting this compound to various stress conditions.

General Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol)[11]. Use this stock solution for the following stress studies.

Acid and Base Hydrolysis

-

Acid Hydrolysis:

-

To a suitable volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

If the compound is poorly soluble, a co-solvent can be used[10].

-

Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

To a suitable volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

-

Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase to a suitable concentration for analysis.

-

-

Control:

-

Prepare a control sample by diluting the stock solution with an equal volume of purified water and subjecting it to the same temperature conditions.

-

Oxidative Degradation

-

Procedure:

-

To a suitable volume of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours), protected from light.

-

At each time point, withdraw a sample and dilute it with the mobile phase to a suitable concentration for analysis.

-

-

Control:

-

Prepare a control sample by diluting the stock solution with an equal volume of purified water and storing it under the same conditions.

-

Photolytic Degradation

-

Procedure:

-

Expose a solution of the compound (e.g., 1 mg/mL in a suitable solvent) in a photochemically transparent container (e.g., quartz) to a light source that produces both UV and visible light.

-

The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter[11].

-

Simultaneously, expose a control sample wrapped in aluminum foil to the same environmental conditions (excluding light).

-

Analyze the samples at appropriate time intervals.

-

Thermal Degradation (Solid State)

-

Procedure:

-

Place a known amount of the solid compound in a suitable container (e.g., a glass vial).

-

Heat the sample in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified period.

-

At each time point, withdraw a sample, allow it to cool to room temperature, dissolve it in a suitable solvent, and dilute to a known concentration for analysis.

-

-

Control:

-

Store a control sample of the solid compound at room temperature.

-

Analytical Methodology

A stability-indicating analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method, is required to separate the parent compound from its degradation products[12].

-

Column: A C18 column is commonly used for the separation of aromatic compounds.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

-

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.

Visualizations

Potential Degradation Pathways

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. zenodo.org [zenodo.org]

- 3. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wooster.edu [wooster.edu]

- 8. benchchem.com [benchchem.com]

- 9. akjournals.com [akjournals.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. chromatographyonline.com [chromatographyonline.com]

"2-Amino-4-(methoxycarbonyl)benzoic acid" literature review

An In-depth Technical Guide to 2-Amino-4-(methoxycarbonyl)benzoic acid

This technical guide provides a comprehensive literature review of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the synthesis, chemical properties, and known applications of this compound, with a focus on quantitative data and detailed experimental protocols.

Chemical Properties and Identifiers

This compound is an organic compound with the chemical formula C₉H₉NO₄.[1] It is also known by its IUPAC name, 2-amino-4-methoxycarbonylbenzoic acid.[1] This compound serves as a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | PubChem[1] |

| Molecular Weight | 195.17 g/mol | PubChem[1] |

| CAS Number | 85743-02-8 | PubChem[1] |

| IUPAC Name | 2-amino-4-methoxycarbonylbenzoic acid | PubChem[1] |

| Monoisotopic Mass | 195.05315777 Da | PubChem[1] |

Synthesis of this compound

The primary synthesis route for this compound found in the literature is through the reduction of a nitro-substituted precursor.

Synthesis from Methyl 3-nitro-4-carboxybenzoate

A common method involves the hydrogenation of methyl 3-nitro-4-carboxybenzoate.[2] This reaction utilizes a palladium on carbon (Pd/C) catalyst.[2]

Experimental Protocol:

A suspension of 4-(methoxycarbonyl)-2-nitrobenzoic acid (10.0 g, 44.4 mmol) with 5% Pd/C (4.0 g) is prepared in a 1:1 mixture of MeOH/H₂O (50 mL).[2] The mixture is then placed under hydrogenation conditions (H₂, 50 psi) for 16 hours.[2] Upon completion, the reaction mixture is filtered through a Celite pad and washed with MeOH.[2] The filtrate is concentrated to yield the final product.[2]

Table 2: Synthesis Reaction Data

| Starting Material | Reagents | Product | Yield | Source |

| Methyl 3-nitro-4-carboxybenzoate | 5% Pd/C, H₂ | This compound | 75% | ChemicalBook[2] |

Below is a workflow diagram illustrating the synthesis process.

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is limited in the available literature. However, mass spectral analysis has been reported.

Table 3: Mass Spectrometry Data

| Analysis Type | Result | Source |

| Mass Spectral Analysis | MS (M+H) = 196 | ChemicalBook[2] |

Biological Activities and Applications

While direct biological activities of this compound are not extensively documented, its role as an intermediate in the synthesis of biologically active compounds is noted. For instance, the related compound, Methyl 3-Amino-4-carboxybenzoate, is utilized as an intermediate in the preparation of quinazolinone derivatives that act as fungal efflux pump inhibitors.[2] This suggests that this compound may serve as a building block in the development of novel therapeutic agents.

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

The following diagram outlines the logical relationship of the reported hazards.

Caption: GHS hazard classifications for the compound.

References

Methodological & Application

Application Notes and Protocols for the Purification of 2-Amino-4-(methoxycarbonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-Amino-4-(methoxycarbonyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are designed to yield a high-purity product suitable for further synthetic steps and drug development research.

Introduction

This compound is a substituted aromatic compound containing both an amino and a carboxyl functional group, making it an important building block in medicinal chemistry. The purity of this intermediate is crucial for the successful synthesis of downstream targets and for ensuring the safety and efficacy of final drug products. This document outlines two primary purification techniques: recrystallization and flash column chromatography, along with an HPLC method for purity assessment.

Purification Techniques

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility. The principle involves dissolving the impure compound in a hot solvent and then allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. For this compound, a mixed solvent system of ethanol and water is often effective.

2.1.1. Experimental Protocol for Recrystallization

-

Solvent Selection: Begin by determining the optimal solvent ratio. A mixture of ethanol and water is a good starting point.

-

Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to wet the solid.

-

Heating: Gently heat the mixture on a hot plate while stirring. Add hot water dropwise until the solid completely dissolves. Be cautious not to add an excess of solvent.[1][2]

-

Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath once it has reached room temperature.[1][3]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

2.1.2. Data Presentation: Recrystallization